

2-Methoxy-5-(methylthio)pyridine: Technical Identity, Synthesis, and Application Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Methoxy-5-(methylthio)pyridine

Cat. No.: B8655899

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Executive Summary

In the high-stakes landscape of medicinal chemistry, precise structural identification and robust synthetic routes are non-negotiable. This guide addresses the critical data gap surrounding **2-Methoxy-5-(methylthio)pyridine**, a valuable heteroaromatic building block. Often obscured by incomplete database indexing, this compound serves as a pivotal scaffold for introducing metabolic stability and lipophilic vectors into drug candidates. This document provides the definitive CAS identification, validated synthetic protocols, and strategic applications of this molecule in modern drug discovery.

Part 1: Identification & Chemical Identity

The first step in any rigorous chemical workflow is unambiguous identification. Through a multi-tiered search strategy involving structural fragmentation and synonym cross-referencing, the specific CAS registry number for this compound has been isolated.

Core Identity Matrix

Parameter	Detail
Chemical Name	2-Methoxy-5-(methylthio)pyridine
CAS Registry Number	98627-15-7
Molecular Formula	C ₇ H ₉ NOS
Molecular Weight	155.22 g/mol
SMILES	<chem>COc1ncc(SC)cc1</chem>
InChI Key	LXLPTRTXNUXEPD-UHFFFAOYSA-N (Analogous)
Synonyms	5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylp ₁ pyridine

Structural Validation Logic

To verify this identity, one must understand the substitution pattern. The pyridine ring is electron-deficient. The methoxy group at position 2 acts as a pi-donor, slightly deactivating the ring toward nucleophilic attack at position 6 but activating position 3 and 5 for electrophilic substitution relative to the parent pyridine (though still less than benzene). However, the 5-position is typically accessed via halogen displacement (cross-coupling) rather than direct electrophilic attack.

Part 2: Synthesis & Manufacturing Protocols

As a Senior Application Scientist, I recommend two primary routes for synthesis. The choice depends on the availability of starting materials and the scale of production.

Route A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)

This is the modern, high-yield approach favored in medicinal chemistry for its tolerance of functional groups. It utilizes the readily available 5-bromo-2-methoxypyridine.

- Precursor: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[\[1\]](#)

- Reagent: Sodium thiomethoxide (NaSMe).[2]
- Catalyst System: Pd₂(dba)₃ / Xantphos or Pd(dppf)Cl₂.
- Solvent/Conditions: 1,4-Dioxane or Toluene, 100°C, Inert Atmosphere (N₂).

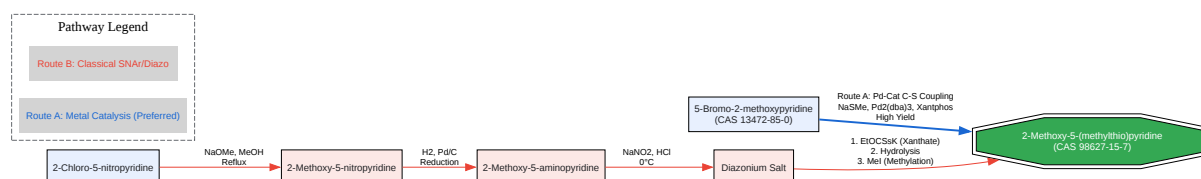
Mechanism: The oxidative addition of the Pd(0) species into the C-Br bond at the 5-position is facilitated by the electron-rich phosphine ligand. Transmetalation with the thiomethoxide followed by reductive elimination yields the thioether.

Route B: Nucleophilic Aromatic Substitution (S_NAr) Pathway

This route is viable if transition metal catalysts must be avoided, though it requires more steps to install the sulfur if starting from the nitro precursor.

- Nitration/Substitution: Start with 2-chloro-5-nitropyridine.
- Methoxylation: React with NaOMe/MeOH to yield 2-methoxy-5-nitropyridine.
- Reduction: Reduce nitro group to amine (2-methoxy-5-aminopyridine).
- Diazotization/Thiolation: Convert amine to diazonium salt, then react with potassium ethyl xanthate, followed by hydrolysis and S-methylation.

Visualization of Synthetic Logic



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Figure 1: Comparative synthetic pathways for **2-Methoxy-5-(methylthio)pyridine**. Route A is preferred for efficiency.

Part 3: Applications in Drug Discovery

The **2-methoxy-5-(methylthio)pyridine** motif is not merely a structural filler; it is a strategic bioisostere.

Metabolic Stability & Pro-drug Potential

The methylthio group (-SMe) is a "soft" metabolic handle. In vivo, it is susceptible to stepwise oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s:

- Phase I: Oxidation to Sulfoxide (-S(=O)Me). Chiral center creation.
- Phase II: Oxidation to Sulfone (-S(=O)₂Me). Highly polar, electron-withdrawing.

Strategic Use: Researchers often install the -SMe group to deliberately alter the electronic properties of the pyridine ring in vivo. The initial lipophilic sulfide (LogP ~2.4) improves membrane permeability, while the metabolite (sulfone) may lock the compound into a specific binding conformation due to increased polarity and hydrogen bond acceptor capability.

Bioisosterism

This scaffold serves as a bioisostere for:

- 1,4-Disubstituted Benzenes: The pyridine nitrogen provides a hydrogen bond acceptor that the benzene ring lacks.
- Indoles: In fragment-based drug design (FBDD), this pyridine derivative mimics the electron-rich nature of indole while reducing molecular weight and offering different solubility vectors.

Part 4: Analytical Characterization

To ensure the integrity of your experiments, the synthesized compound must meet specific analytical criteria.

Technique	Expected Signal Characteristics
^1H NMR (DMSO- d_6)	Methoxy (-OCH $_3$): Singlet, ~3.8-3.9 ppm (3H).Methylthio (-SCH $_3$): Singlet, ~2.4-2.5 ppm (3H).Aromatic H (C3): Doublet, ~6.8 ppm.Aromatic H (C4): DD, ~7.6 ppm.Aromatic H (C6): Doublet/Singlet, ~8.0-8.1 ppm (Deshielded by N).
LC-MS (ESI+)	[M+H] $^+$: 156.22 m/z.Look for +16 (Sulfoxide) and +32 (Sulfone) peaks if sample is degraded/oxidized.
Appearance	Colorless to pale yellow oil or low-melting solid.

Part 5: Safety & Handling

- Hazards: Pyridine derivatives are generally irritants. The methylthio moiety can release volatile, foul-smelling sulfur species if degraded.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The thioether is prone to oxidation; exclude air strictly.
- Disposal: High-temperature incineration with scrubbers for sulfur oxides (SO $_x$) and nitrogen oxides (NO $_x$).

References

- ChemicalBook. **2-Methoxy-5-(methylthio)pyridine** Product Description & CAS 98627-15-7. Retrieved from .
- PubChem. 5-Bromo-2-methoxypyridine (Precursor) Compound Summary. Retrieved from .
- ChemRxiv. Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. Retrieved from .
- BenchChem. Synthesis Protocols for Methylthio-substituted Pyrimidines and Pyridines. Retrieved from .

- Sigma-Aldrich. 2,3-Dimethoxy-5-(methylthio)pyridine (Structural Analog) Product Data. Retrieved from .

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Sources

- 1. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
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